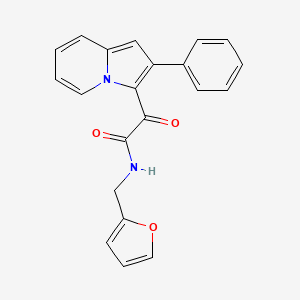![molecular formula C15H12ClNO5 B5763749 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde, also known as NBCHO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is not well understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting the cell membrane. 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been reported to exhibit low toxicity in vitro and in vivo. It has also been reported to have low solubility in water but high solubility in organic solvents. 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to cross the blood-brain barrier and accumulate in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its low solubility in water and high solubility in organic solvents can pose challenges for some experiments. Its mechanism of action is not well understood, which can limit its potential applications.
Orientations Futures
There are several future directions for the study of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde. One direction is to further investigate its mechanism of action and its potential applications as an antibacterial, antifungal, and anticancer agent. Another direction is to explore its potential applications in material science, such as the synthesis of novel organic materials. Additionally, the development of new methods for the synthesis of 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde and its derivatives could lead to the discovery of new compounds with unique properties and potential applications.
Méthodes De Synthèse
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be synthesized using different methods, including the reaction between 3-chloro-5-methoxy-4-hydroxybenzaldehyde and 4-nitrobenzyl chloride in the presence of a base, such as potassium carbonate. Another method involves the reaction between 3-chloro-5-methoxy-4-nitrobenzaldehyde and 4-hydroxybenzyl alcohol in the presence of a base, such as sodium hydroxide. These methods have been reported to yield 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in moderate to good yields.
Applications De Recherche Scientifique
3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been reported to exhibit antibacterial and antifungal activities. It has also been studied for its potential as an anticancer agent. In material science, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used as a building block for the synthesis of novel organic materials. In analytical chemistry, 3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used as a derivatizing agent for the determination of various compounds, such as amino acids and carbohydrates.
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCHPEHEVVLEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5763673.png)
![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)


![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxybenzohydrazide hydrochloride](/img/structure/B5763713.png)


![1-[(4-chloro-2-methylphenoxy)acetyl]piperidine](/img/structure/B5763757.png)

![1-chloro-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5763766.png)
![3-[1-[4-(aminocarbonyl)phenyl]-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5763773.png)